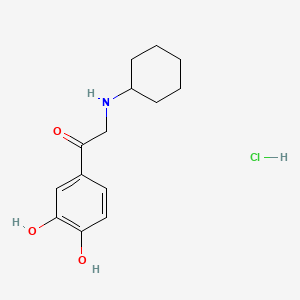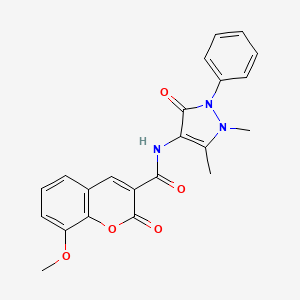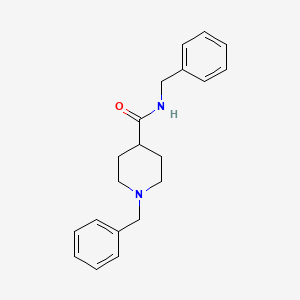![molecular formula C17H19NO5 B5200969 1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene, also known as GW-501516, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs) and has been extensively studied for its ability to enhance endurance and performance in athletes. However, the potential benefits of this compound extend beyond the realm of sports, and it has shown promise in treating various medical conditions.
Wirkmechanismus
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene works by binding to and activating PPARδ, which is a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and transport, and downregulation of genes involved in lipid synthesis and storage. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase endurance and performance by enhancing fatty acid oxidation and reducing glycogen depletion. It has also been shown to improve insulin sensitivity and reduce inflammation, making it a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene has several advantages for lab experiments, including its high potency and selectivity for PPARδ. It is also relatively easy to synthesize and has good bioavailability. However, there are also limitations to its use, including potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the optimal dosing and duration of treatment to maximize its therapeutic potential. Another area of interest is its potential use in treating cancer. Studies have shown that 1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene has anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Finally, there is interest in developing more selective and potent PPARδ agonists that can be used for therapeutic purposes.
Synthesemethoden
The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene involves several steps, starting with the reaction of 4-methyl-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methoxyphenoxy)propylamine in the presence of triethylamine to yield the desired product. The compound is then purified using column chromatography to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene has been extensively studied for its potential therapeutic applications. It has shown promise in treating various medical conditions, including metabolic disorders, cardiovascular diseases, and cancer. The compound works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates various metabolic pathways, including lipid and glucose metabolism. Activation of PPARδ has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation, making it a potential therapeutic target for metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-13-7-8-17(16(11-13)18(19)20)23-10-4-9-22-15-6-3-5-14(12-15)21-2/h3,5-8,11-12H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXVYNQYTHEFHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5200920.png)


![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)

![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5200963.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)